2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate.
Introduction of the cyclopentylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with cyclopentylthiol.
Attachment of the methoxyphenyl and o-tolyl groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
- 2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(m-tolyl)-1H-imidazole
Uniqueness
2-(cyclopentylthio)-5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylthio group and the specific positioning of the methoxyphenyl and o-tolyl groups can result in distinct properties compared to its analogs.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-16-7-3-6-10-20(16)24-21(17-11-13-18(25-2)14-12-17)15-23-22(24)26-19-8-4-5-9-19/h3,6-7,10-15,19H,4-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOPCGAXXBEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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